N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester is a chemical compound used primarily in biochemical research, particularly in peptide synthesis. It is classified under the category of N-hydroxysuccinimide esters, which are known for their reactivity with amines, making them valuable in various chemical reactions.
The compound has the CAS number 84642-33-1 and is categorized as a research chemical. It is not classified as a hazardous substance or mixture, which makes it suitable for laboratory use without stringent safety measures typically required for more toxic compounds . The compound is synthesized for research purposes and is not intended for diagnostic or therapeutic applications.
The synthesis of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester typically involves the following steps:
These methods ensure that the final product retains its functional properties necessary for further applications in peptide synthesis and other biochemical processes .
The molecular formula of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester is with a molecular weight of approximately 427.49 g/mol. The structure features a Boc-protected valine and leucine moiety linked via an N-hydroxysuccinimide ester bond. The three-dimensional conformation plays a critical role in its reactivity and interaction with biological molecules.
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester participates in several key reactions:
These reactions highlight its utility in peptide synthesis and modifications .
The mechanism of action for N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester primarily revolves around its ability to activate carboxylic acids for nucleophilic attack by amines:
This mechanism is crucial in peptide coupling strategies used in drug development and biochemical research .
These properties are essential for handling and application in laboratory settings .
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester finds applications primarily in:
Its versatility makes it an important tool in synthetic chemistry and biological research .
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester (CAS 84642-33-1) possesses the systematic name tert-butyl (2S)-4-methyl-1-(((S)-1-((2,5-dioxopyrrolidin-1-yl)oxy)-1-oxo-4-methylpentan-2-yl)amino)-1-oxopentan-2-ylcarbamate, reflecting its complex chiral architecture. Its molecular formula is C₂₀H₃₃N₃O₇, with a molecular weight of 427.49 g/mol, as consistently documented across chemical suppliers and analytical certificates [1] [2]. The structure integrates three critical functional components: 1) The acid-labile Boc protecting group that shields the N-terminal amine; 2) The Val-Leu dipeptide backbone with defined stereochemistry (L-configuration); and 3) The highly reactive NHS ester moiety that facilitates efficient amide bond formation with nucleophiles. This tripartite design creates a sterically hindered yet synthetically versatile molecule optimized for controlled peptide elongation.
The crystalline compound exhibits white solid morphology under standard conditions and demonstrates specific optical rotation properties due to its chiral centers [4]. Stability considerations require storage at -20°C to prevent hydrolysis of the NHS ester moiety, which would compromise its reactivity. The Boc group provides orthogonal protection relative to other protecting group strategies (e.g., Fmoc), enabling its application in multi-step synthetic routes requiring selective deprotection sequences. X-ray crystallographic analysis would reveal a compact dipeptide structure with the NHS ester moiety positioned for optimal nucleophilic attack, while the branched aliphatic side chains of valine and leucine create steric constraints that influence both solubility and coupling kinetics.
Table 1: Physical and Chemical Properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester
Property | Specification |
---|---|
CAS Registry Number | 84642-33-1 |
Molecular Formula | C₂₀H₃₃N₃O₇ |
Molecular Weight | 427.49 g/mol |
Appearance | White crystalline solid |
Storage Temperature | -20°C |
Optical Rotation (α) | -38° to -43° (c=2, dioxane) |
Reactive Moiety | NHS ester |
Protective Group | tert-butyloxycarbonyl (Boc) |
The emergence of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester as a specialized peptide coupling reagent traces back to foundational developments in peptide chemistry. Bruce Merrifield's pioneering work on solid-phase peptide synthesis (SPPS) in the 1960s established the Boc strategy as a viable approach for peptide chain assembly [7]. The Boc group's stability under basic conditions and selective acidolytic removal using trifluoroacetic acid (TFA) created a robust platform for iterative peptide elongation. However, early coupling methods suffered from racemization and slow reaction kinetics, driving the search for more efficient activation strategies.
The critical breakthrough came with the introduction of N-hydroxysuccinimide esters as amino-protecting groups in the 1980s. Researchers discovered that NHS esters significantly improved coupling efficiency while reducing racemization compared to carbodiimide-based methods alone. This advancement proved particularly valuable for synthesizing sterically hindered sequences containing valine and leucine residues, where conventional methods often resulted in incomplete couplings or epimerization [5]. The 1985 development of heterobifunctional cross-linkers incorporating NHS esters, exemplified by work on Boc-protected cysteine derivatives, demonstrated their utility in creating peptide-protein conjugates with defined connectivity [5]. This established NHS chemistry as fundamental to bioconjugation techniques.
The subsequent innovation of "rapid Boc chemistry" by Kent and Alewood in the early 1990s marked a transformative advancement. Their methodology leveraged in situ neutralization protocols with pre-activated Boc-amino acid derivatives to overcome aggregation problems in difficult sequences [7]. This approach significantly enhanced coupling efficiency for hydrophobic segments, directly enabling the practical application of dipeptide building blocks like N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester. The commercial availability of this pre-activated dipeptide eliminated the need for researchers to perform intermediate activation steps, reducing synthesis time and improving reproducibility in peptide manufacturing.
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester serves multiple sophisticated functions across chemical disciplines, leveraging its unique structural and reactivity properties:
Peptide Synthesis Enhancement: The pre-activated dipeptide significantly accelerates solid-phase synthesis of challenging hydrophobic sequences. By incorporating two amino acid residues in a single coupling step, it reduces the number of synthetic cycles required and minimizes repetitive exposure to potentially damaging reagents. The NHS ester moiety ensures rapid coupling kinetics (typically 30-90 minutes), while the Boc group maintains N-terminal protection integrity during chain elongation. This dual-residue incorporation proves particularly advantageous for synthesizing β-sheet forming sequences and amyloidogenic peptides rich in branched-chain aliphatic residues [3].
Prodrug Development: Pharmaceutical chemists exploit this reagent to create protease-cleavable prodrug conjugates. The Val-Leu dipeptide sequence serves as a substrate recognition motif for various enzymes, including fibroblast activation protein (FAP) and dipeptidyl peptidase IV. By conjugating cytotoxic agents through the hydrolyzable NHS ester linkage, researchers develop tumor-activated prodrugs that remain inert until enzymatically cleaved in cancerous tissues. This approach enhances therapeutic specificity while minimizing systemic toxicity, with several candidates currently in preclinical development pipelines [3] [6].
Targeted Bioconjugation: The compound excels in creating stable amide linkages between peptides and biomolecules for targeted delivery systems. Its application in antibody-drug conjugates (ADCs) enables precise payload attachment through lysine residues while maintaining antibody specificity. Recent advances have demonstrated its utility in generating peptide-PEG conjugates that enhance the pharmacokinetic profiles of therapeutic peptides. The hydrophobic Val-Leu segment can simultaneously facilitate cell membrane penetration, creating bifunctional conjugates with enhanced tissue penetration capabilities [3] [4].
Protein Engineering: Researchers utilize this dipeptide building block for site-specific protein modification, particularly in introducing hydrophobic patches or altering protein-protein interaction interfaces. The NHS ester enables selective acylation of lysine residues under mild aqueous conditions, allowing controlled introduction of the Boc-protected dipeptide. Subsequent deprotection generates free amine handles for further functionalization or structural studies exploring hydrophobic domain functions [6].
Diagnostic Applications: The reagent facilitates the preparation of peptide-based imaging probes for positron emission tomography (PET) and magnetic resonance imaging (MRI). By conjugating the Val-Leu sequence to chelating agents or radionuclide carriers, researchers develop enzyme-activated contrast agents that provide real-time visualization of protease activity in vivo. This approach has shown particular promise in oncology for detecting tumor-associated proteolytic activity with high spatial resolution [3].
Table 2: Comparative Coupling Efficiency Metrics of NHS-Activated Dipeptides
Dipeptide Sequence | Relative Coupling Rate | Racemization Risk | Optimal Solvent System |
---|---|---|---|
Boc-Val-Leu-OSu | 1.00 (reference) | Low | DMF/DCM (1:1) |
Boc-Leu-Val-OSu | 0.78 | Moderate | DMF |
Boc-Ile-Leu-OSu | 0.85 | Low | DCM |
Boc-Phe-Val-OSu | 0.92 | Low | DMF/DCM (2:1) |
Boc-Ala-Leu-OSu | 1.15 | Very Low | DMF |
Table 3: Representative Bioconjugation Applications of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester
Application | Conjugate Partner | Key Functional Outcome |
---|---|---|
Antibody-Drug Conjugates | Monoclonal antibodies | Site-specific payload attachment via lysines |
Peptide-PEGylation | Methoxy-PEG-amines | Improved pharmacokinetics & solubility |
Enzyme-Cleavable Linkers | Doxorubicin derivatives | Tumor-activated drug release |
Peptide-Dendrimer Conjugates | PAMAM dendrimers | Multivalent drug delivery platforms |
Peptide-Fluorophore Tags | Cyanine dyes | Protease activity imaging probes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7